2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine
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Overview
Description
2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine is a chemical compound belonging to the pyrimidine family This compound is characterized by the presence of two methoxy groups, a methylsulfanyl group, and a phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate and urea to form 4-amino-2,6-dimethoxypyrimidine, followed by methylation and subsequent introduction of the phenyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods
For industrial production, the process is optimized to enhance yield and reduce waste. The method involves a two-step process of cyclization and methylation, which not only shortens the production process but also optimizes reaction conditions to improve yield . This method is designed to be environmentally friendly by minimizing the generation of colored phosphorus-containing wastewater.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar structure but lacks the phenyl and methylsulfanyl groups.
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine: Similar but without the phenyl group.
Uniqueness
2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine is unique due to the presence of both the phenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
CAS No. |
89587-73-5 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2,6-dimethoxy-5-methylsulfanyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-17-12-10(19-3)11(15-13(16-12)18-2)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,16) |
InChI Key |
GWSKXEUCQCCJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1SC)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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